

Introduction: The Evolution of Intracellular Calcium Measurement

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

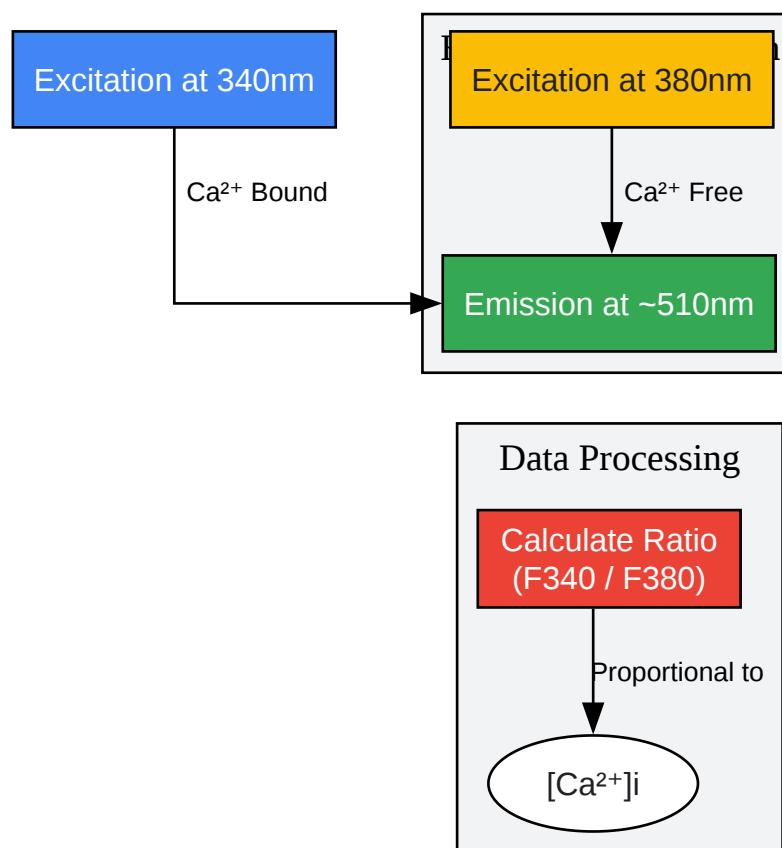
Compound Name: **Fura-PE3/AM**

Cat. No.: **B068838**

[Get Quote](#)

The precise measurement of intracellular calcium ($[Ca^{2+}]_i$) dynamics is fundamental to understanding a vast array of cellular processes, from neurotransmission and muscle contraction to gene expression and apoptosis. Fura-2, a ratiometric fluorescent indicator, has long been the gold standard for these measurements. However, challenges such as dye compartmentalization and leakage from the cytosol have persisted. **Fura-PE3/AM** emerges as a significant advancement, engineered to overcome these specific limitations.

Fura-PE3 is an analog of Fura-2 that incorporates a phenoxy-polyether coordinating group. This structural modification increases the hydrophilicity of the de-esterified indicator, significantly improving its retention within the cytosol and reducing its sequestration into organelles. The acetoxyethyl (AM) ester form, **Fura-PE3/AM**, facilitates passive diffusion across the cell membrane, where intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive Fura-PE3 indicator inside the cell. This guide provides a comprehensive technical overview of **Fura-PE3/AM**, detailing its spectral properties, experimental protocols, and data analysis for robust and reliable $[Ca^{2+}]_i$ measurement.


Core Principle: Ratiometric Measurement of Intracellular Calcium

The power of Fura-PE3, like Fura-2, lies in its ratiometric properties. The dye exhibits a shift in its fluorescence excitation spectrum upon binding to Ca^{2+} .

- In the absence of calcium (Ca^{2+} -free), Fura-PE3 has an excitation maximum at approximately 380 nm.
- When saturated with calcium (Ca^{2+} -bound), its excitation maximum shifts to a shorter wavelength, around 340 nm.

Crucially, the fluorescence emission is consistently observed at ~ 510 nm regardless of the excitation wavelength. By alternately exciting the dye at 340 nm and 380 nm and measuring the resulting emission intensity at 510 nm, a ratio of the two emission signals (F_{340}/F_{380}) can be calculated. This ratio is directly proportional to the intracellular calcium concentration and offers significant advantages over single-wavelength indicators:

- Internal Self-Correction: The ratio measurement cancels out artifacts arising from variations in dye concentration, cell path length, and photobleaching, leading to more stable and reliable data.
- Quantifiable Results: The ratio can be calibrated to provide a quantitative measurement of the absolute $[\text{Ca}^{2+}]_i$.

[Click to download full resolution via product page](#)

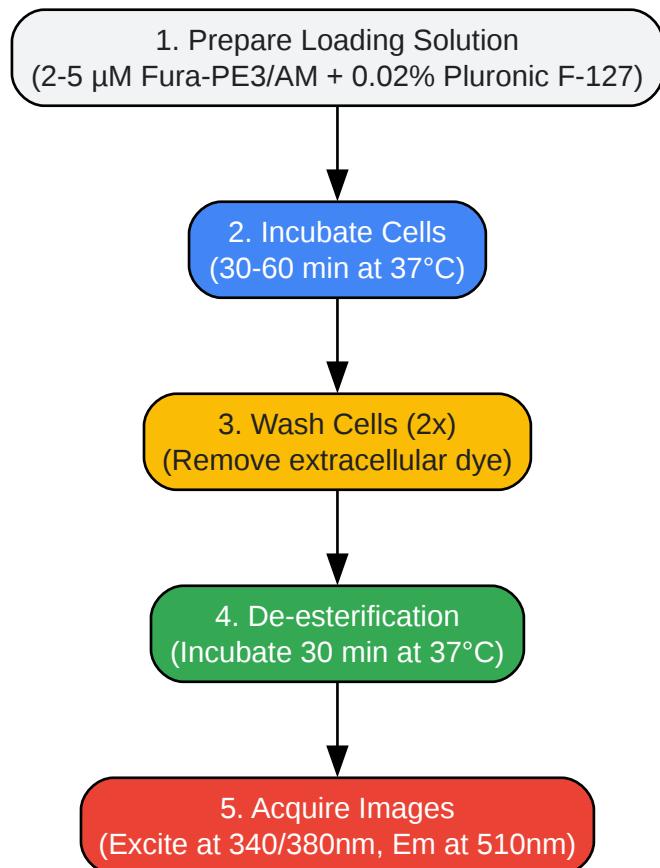
Caption: Ratiometric principle of Fura-PE3 for calcium measurement.

Spectral Properties of Fura-PE3

A precise understanding of the spectral characteristics is essential for selecting the appropriate optical filters for fluorescence microscopy.

State	Excitation Wavelength (λ_{ex})	Emission Wavelength (λ_{em})	Description
Ca ²⁺ -Bound	~340 nm	~510 nm	Fluorescence intensity increases at this excitation wavelength as [Ca ²⁺] rises.
Ca ²⁺ -Free	~380 nm	~510 nm	Fluorescence intensity decreases at this excitation wavelength as [Ca ²⁺] rises.
Isosbestic Point	~360 nm	~510 nm	Excitation at this wavelength results in fluorescence that is insensitive to [Ca ²⁺].

Table 1: Summary of **Fura-PE3/AM** spectral properties. Data compiled from multiple sources.


Experimental Workflow: From Cell Loading to Data Acquisition

The following protocol provides a robust methodology for loading cells with **Fura-PE3/AM** and subsequent imaging.

Reagent Preparation

- **Fura-PE3/AM** Stock Solution: Dissolve **Fura-PE3/AM** in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a 1 mM stock solution. Aliquot into small volumes (e.g., 10-20 μL) and store desiccated at -20°C, protected from light.
- Pluronic® F-127 Stock Solution: Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO. This non-ionic surfactant aids in the dispersion of the lipophilic AM ester in aqueous media, preventing dye aggregation.
- Loading Buffer: Use a buffered physiological saline solution such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline, supplemented with 1-2.5 mM CaCl₂.

Cell Loading Protocol

[Click to download full resolution via product page](#)

Caption: Standardized workflow for loading and imaging cells with **Fura-PE3/AM**.

- Preparation of Loading Solution: On the day of the experiment, prepare the final loading solution. First, mix equal volumes of the 1 mM **Fura-PE3/AM** stock and the 20% Pluronic® F-127 stock. Vortex briefly. Dilute this mixture into the pre-warmed (37°C) loading buffer to a final **Fura-PE3/AM** concentration of 2-5 μM. The final Pluronic® F-127 concentration should be approximately 0.02%.
 - Causality: Pre-mixing the dye with Pluronic F-127 before dilution into the aqueous buffer is critical for preventing the dye from precipitating and ensuring a uniform final concentration.
- Cell Incubation: Replace the cell culture medium with the **Fura-PE3/AM** loading solution. Incubate the cells for 30-60 minutes at 37°C. The optimal time and concentration may vary depending on the cell type and should be determined empirically.

- Wash: After incubation, thoroughly wash the cells at least twice with fresh, pre-warmed loading buffer (without the dye) to remove any extracellular **Fura-PE3/AM**.
- De-esterification: Incubate the cells for an additional 30 minutes at 37°C.
 - Causality: This crucial step allows intracellular esterases to completely cleave the AM ester groups, trapping the active Fura-PE3 indicator inside the cell and ensuring a robust, calcium-sensitive signal. Incomplete de-esterification is a common source of experimental failure.
- Imaging: The cells are now ready for imaging on a fluorescence microscope equipped for ratiometric analysis.

Self-Validation: To prevent dye leakage via organic anion transporters, especially in cell lines like CHO or HeLa, the loading and wash buffers can be supplemented with 1-2.5 mM probenecid.

Instrumentation for Ratiometric Imaging

Accurate Fura-PE3 measurements require a specific hardware configuration:

- Inverted Microscope: Provides the necessary platform for live-cell imaging.
- Light Source: A high-speed wavelength switching system is essential. Xenon arc lamps coupled with a filter wheel or, more modernly, high-power LEDs (e.g., 340 nm and 380 nm) offer precise and rapid control over excitation wavelengths.
- Excitation Filters: Bandpass filters for 340 nm and 380 nm.
- Dichroic Mirror: Must reflect wavelengths below ~400 nm and transmit wavelengths above ~420 nm.
- Emission Filter: A bandpass filter centered around 510 nm (e.g., 510/40 nm).
- Detector: A sensitive, high-speed camera (sCMOS or EMCCD) is required to capture the low-light fluorescence signals.

Data Analysis: From Ratio to Concentration

The raw fluorescence intensity data (F340 and F380) must be background-subtracted before calculating the ratio ($R = F340 / F380$). This ratio can then be converted into an absolute calcium concentration using the Grynkiewicz equation:

$$[\text{Ca}^{2+}]_i = K_d * (S_{f2} / S_{b2}) * [(R - R_{\text{min}}) / (R_{\text{max}} - R)]$$

Where:

- K_d : The dissociation constant of Fura-PE3 for Ca^{2+} , which is approximately 224 nM. This value can be pH and temperature-dependent.
- R : The experimentally measured ratio of F340/F380.
- R_{min} : The ratio in the complete absence of calcium (zero Ca^{2+}). Determined by treating cells with a Ca^{2+} chelator like EGTA in the presence of an ionophore (e.g., ionomycin).
- R_{max} : The ratio at Ca^{2+} saturation. Determined by exposing cells to a high Ca^{2+} concentration buffer, again using an ionophore to equilibrate intracellular and extracellular levels.
- S_{f2} / S_{b2} : The ratio of fluorescence intensity at 380 nm for the Ca^{2+} -free (f2) and Ca^{2+} -bound (b2) forms of the dye. This is also determined during the calibration experiment.

Performing an in-situ calibration (R_{min} , R_{max} , S_{f2}/S_{b2}) for each cell type and experimental setup is critical for obtaining accurate quantitative data.

Conclusion

Fura-PE3/AM represents a refined tool for the quantitative analysis of intracellular calcium dynamics. Its superior cytosolic retention and reduced compartmentalization address key limitations of its predecessor, Fura-2, providing researchers with a more reliable and robust indicator. By implementing the rigorous protocols for loading, imaging, and calibration detailed in this guide, scientists can achieve high-fidelity measurements, unlocking deeper insights into the intricate role of calcium signaling in cellular physiology and pathology.

References

- To cite this document: BenchChem. [Introduction: The Evolution of Intracellular Calcium Measurement]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b068838#fura-pe3-am-excitation-and-emission-spectra\]](https://www.benchchem.com/product/b068838#fura-pe3-am-excitation-and-emission-spectra)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com